molecular formula C23H17NOS B14530627 1,2-Thiazepin-3(2H)-one, 2,4,7-triphenyl- CAS No. 62616-46-0

1,2-Thiazepin-3(2H)-one, 2,4,7-triphenyl-

Cat. No.: B14530627
CAS No.: 62616-46-0
M. Wt: 355.5 g/mol
InChI Key: KDFBZODFWKARLG-UHFFFAOYSA-N
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Description

1,2-Thiazepin-3(2H)-one, 2,4,7-triphenyl- is a heterocyclic compound that contains a seven-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Thiazepin-3(2H)-one, 2,4,7-triphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a thiol with an amine in the presence of a suitable oxidizing agent to form the thiazepine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,2-Thiazepin-3(2H)-one, 2,4,7-triphenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive molecule in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Thiazepin-3(2H)-one, 2,4,7-triphenyl- would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2-Thiazepin-3(2H)-one: Without the triphenyl groups, this compound might have different reactivity and applications.

    Thiazepine derivatives: Other derivatives with different substituents on the ring.

Properties

CAS No.

62616-46-0

Molecular Formula

C23H17NOS

Molecular Weight

355.5 g/mol

IUPAC Name

2,4,7-triphenylthiazepin-3-one

InChI

InChI=1S/C23H17NOS/c25-23-21(18-10-4-1-5-11-18)16-17-22(19-12-6-2-7-13-19)26-24(23)20-14-8-3-9-15-20/h1-17H

InChI Key

KDFBZODFWKARLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(SN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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